- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Cas no 945978-63-2 (bam)

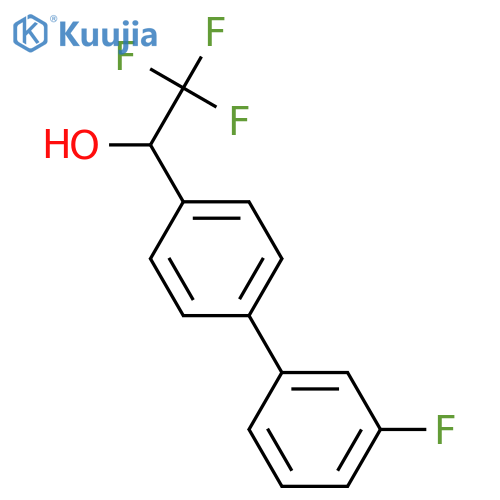

bam structure

商品名:bam

CAS番号:945978-63-2

MF:C14H10F4O

メガワット:270.222218036652

CID:2620542

bam 化学的及び物理的性質

名前と識別子

-

- 2,2,2-Trifluoro-1-(3'-fluoro-4-biphenylyl)ethanol

- 2,2,2-Trifluoro-1-(3'-fluorobiphenyl-4-yl)ethanol

- 3′-Fluoro-α-(trifluoromethyl)[1,1′-biphenyl]-4-methanol (ACI)

- 2,2,2-Trifluoro-1-(3′-fluorobiphenyl-4-yl)ethanol

- bam

-

- インチ: 1S/C14H10F4O/c15-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(19)14(16,17)18/h1-8,13,19H

- InChIKey: RYIFCXNFAICWRE-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C2C=CC(C(C(F)(F)F)O)=CC=2)C=CC=1

bam 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

リファレンス

- Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Chlorotrimethylsilane , Zinc , Sodium iodide Catalysts: Nickel, dichloro(4,4′-diphenyl-2,2′-bipyridine-κN1,κN1′)- Solvents: Dimethylacetamide ; 16 h, rt

リファレンス

- Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile Coupling, Angewandte Chemie, 2022, 61(47),

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric CO, Organic Letters, 2020, 22(11), 4068-4072

合成方法 5

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux; cooled

1.3 Reagents: Water

リファレンス

- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

リファレンス

- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Reagents: Water

リファレンス

- Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Solvents: Water

リファレンス

- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min, 0 °C; 0 °C → rt

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, reflux; cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, reflux; cooled

1.3 Reagents: Water

リファレンス

- Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal Disorders, Journal of Medicinal Chemistry, 2008, 51(13), 3684-3687

合成方法 10

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → rt; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux

1.3 Solvents: Water ; cooled

1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux

1.3 Solvents: Water ; cooled

リファレンス

- Tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled

1.3 Solvents: Water

リファレンス

- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,

bam Raw materials

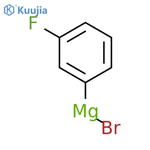

- 3-FLUOROPHENYLMAGNESIUM BROMIDE

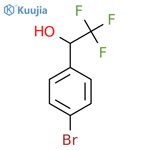

- 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

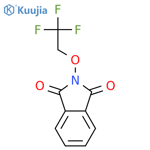

- 1H-Isoindole-1,3(2H)-dione, 2-(2,2,2-trifluoroethoxy)-

- Ethanone, 2,2,2-trifluoro-1-(3'-fluoro[1,1'-biphenyl]-4-yl)-

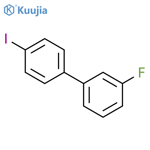

- 3-Fluoro-4′-iodo-1,1′-biphenyl

bam Preparation Products

bam 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

945978-63-2 (bam) 関連製品

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 4964-69-6(5-Chloroquinaldine)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量